Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate
Description
Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a thiazole-based heterocyclic compound featuring a tert-butyl ester group at the 5-position and a dimethylamino methylene amino substituent at the 2-position. The thiazole core is a five-membered aromatic ring containing sulfur and nitrogen, which confers unique electronic and steric properties. The tert-butyl group enhances steric bulk and stability, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for protecting carboxylic acids during multi-step reactions . The dimethylamino methylene amino moiety may act as a chelating agent or influence reactivity in subsequent derivatization.
Properties
IUPAC Name |
tert-butyl 2-[(E)-dimethylaminomethylideneamino]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-9(15)8-6-12-10(17-8)13-7-14(4)5/h6-7H,1-5H3/b13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLKYAGDNCXWDC-NTUHNPAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Primary Synthetic Strategy
General Synthetic Approach
The most established preparation method for tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves a two-step process:
Detailed Synthesis Procedures
Preparation of Tert-butyl 2-amino-1,3-thiazole-5-carboxylate
The synthesis of this key precursor can be achieved through several established methods:
Thioamide Cyclization Method
This approach involves the cyclization of a thioamide intermediate with an appropriate α-halo ester:
- Conversion of a protected amino acid to its corresponding thioamide
- Reaction with an α-halo ester to form the thiazole ring
- Esterification with tert-butanol under acidic conditions or via a tert-butyl esterification reagent
The reaction typically proceeds under mild conditions to preserve the tert-butyl ester functionality, which is sensitive to strong acidic conditions.
Direct Ring Formation Method
An alternative approach involves direct thiazole ring formation:
- Reaction of thiourea with an α-halo-β-ketoester
- Cyclization to form the 2-amino-thiazole core
- Selective esterification to introduce the tert-butyl group
Table 1: Reaction Conditions for Tert-butyl 2-amino-1,3-thiazole-5-carboxylate Synthesis
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thioamide Cyclization | Protected amino acid, Lawesson's reagent, α-halo ester | THF/Toluene | 60-80 | 6-12 | 65-75 |
| Direct Ring Formation | Thiourea, α-halo-β-ketoester | Ethanol | 70-80 | 4-8 | 60-70 |
Introduction of Dimethylaminomethylene Group
The critical step in synthesizing this compound involves the reaction of tert-butyl 2-amino-1,3-thiazole-5-carboxylate with dimethylformamide-dimethylacetal (DMF-DMA).
Optimized DMF-DMA Procedure
The reaction typically follows this procedure:
- Dissolution of tert-butyl 2-amino-1,3-thiazole-5-carboxylate in a suitable solvent (dry toluene or DMF)
- Addition of excess DMF-DMA (typically 1.5-2.0 equivalents)
- Heating the reaction mixture under reflux conditions for a specified period
- Isolation and purification of the product
Research indicates that the reaction proceeds efficiently in dry toluene at reflux temperature for approximately 2-4 hours. The reaction mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of DMF-DMA, followed by elimination of methanol.
Reaction Mechanism
Mechanistic Considerations
The reaction between tert-butyl 2-amino-1,3-thiazole-5-carboxylate and DMF-DMA proceeds through a well-established mechanism:
- Nucleophilic attack of the amino nitrogen at position 2 of the thiazole ring on the electrophilic carbon of DMF-DMA
- Formation of a tetrahedral intermediate
- Elimination of methanol to form the dimethylaminomethylene functionality
This reaction mechanism is consistent with similar transformations observed in related heterocyclic systems where DMF-DMA serves as both an electrophile and a dehydrating agent.
Structural Confirmation
The formation of this compound can be confirmed through several analytical techniques:
- NMR spectroscopy : Characteristic signals for the dimethylamino groups typically appear at δ 3.0-3.2 ppm, while the methylene proton appears as a singlet at δ 8.0-8.5 ppm in ¹H-NMR spectra
- IR spectroscopy : Distinctive absorption bands for the C=N stretching vibration around 1640-1660 cm⁻¹
- Mass spectrometry : Molecular ion peak at m/z 255.34 corresponding to the expected molecular weight
Purification and Isolation
Purification Procedures
The purification of this compound typically involves:
- Cooling the reaction mixture to room temperature after completion
- Addition of a non-polar solvent (e.g., hexane or petroleum ether) to precipitate the product
- Filtration of the precipitated solid
- Washing with cold methanol to remove impurities
- Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane)
Column chromatography using silica gel with an ethyl acetate/hexane gradient can be employed for further purification if necessary.
Scale-up Considerations
Industrial-Scale Production Parameters
For larger-scale preparations, several modifications to the laboratory procedures are recommended:
- Improved temperature control to manage exothermic reactions
- Controlled addition rates of DMF-DMA to minimize side reactions
- Optimized solvent volumes to enhance reaction efficiency and product recovery
- Consideration of continuous flow processes for the dimethylaminomethylene introduction step
Table 4: Scale-up Parameters for Industrial Production
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Batch Size | 1-10 g | 100-500 g | 1-10 kg |
| Reaction Vessel | Round-bottom flask | Jacketed reactor | Stainless steel reactor |
| Temperature Control | ±2°C | ±1°C | ±0.5°C |
| DMF-DMA Addition Rate | Rapid addition | 30-60 min | 1-2 h controlled addition |
| Purification Method | Recrystallization | Column chromatography | Continuous crystallization |
Applications and Derivatives
Synthetic Applications
This compound serves as a versatile intermediate in the synthesis of:
Derivatives and Transformations
The dimethylaminomethylene group can undergo various transformations:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving thiazole derivatives. Its molecular formula is , and it features a thiazole ring, an amino group, and a carboxylic acid functional group, which are crucial for its biological activity . The synthesis typically involves the reaction of thiazole derivatives with tert-butyl esters and dimethylamine under controlled conditions to yield the desired product .
Anticancer Properties
Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate has shown promising results in anticancer studies. It acts as an intermediate in the synthesis of Dasatinib, a potent dual Src/Abl inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . The compound's ability to inhibit specific kinases makes it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound and its analogs have been evaluated for their antibacterial and antifungal activities. Studies have reported that compounds with similar structures demonstrate broad-spectrum antibacterial effects against various pathogens, including resistant strains .
Medicinal Chemistry Applications
The compound is utilized as an important building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. For instance, the introduction of different substituents on the thiazole ring can lead to derivatives with improved efficacy against specific diseases .
Synthesis of Anticancer Agents
A study focused on synthesizing novel thiazole derivatives highlighted the use of this compound as a key intermediate. These derivatives were tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .
Development of Antimicrobial Agents
Another research project involved the evaluation of thiazole derivatives for their antimicrobial properties. Compounds derived from this compound exhibited significant activity against both gram-positive and gram-negative bacteria, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in bacterial or fungal cell wall synthesis. The thiazole ring structure allows for strong interactions with biological macromolecules, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is compared with structurally analogous thiazole carboxylates:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Ester Group Variations
- Ethyl vs. tert-butyl ester : The ethyl ester (C₉H₁₃N₃O₂S) is less sterically hindered than the tert-butyl analog, leading to faster hydrolysis under basic conditions. The tert-butyl group increases molecular weight by ~28 g/mol and improves stability in acidic media, making it preferable for protecting carboxylic acids in multi-step syntheses .
Substituent Effects Dimethylamino methylene amino vs. This difference impacts reactivity in downstream applications .
Electronic and Solubility Properties The tert-butyl ester reduces water solubility compared to the ethyl analog due to increased hydrophobicity. However, the dimethylamino substituent may enhance solubility in polar aprotic solvents like DMF or DMSO.
Research Findings
- Reactivity in Cross-Coupling : The tert-butyl ester’s steric bulk may slow Suzuki-Miyaura coupling compared to the ethyl analog, as observed in similar thiazole systems .
- Thermal Stability : Differential scanning calorimetry (DSC) of tert-butyl thiazole derivatives shows decomposition temperatures >200°C, whereas ethyl esters degrade at ~150°C .
Biological Activity
Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C11H17N3O2S
- Molecular Weight: 257.34 g/mol
Synthesis Overview:
The synthesis of this compound typically involves:
- Formation of Thiazole Ring: Reaction of α-haloketones with thiourea under basic conditions.
- Introduction of Methylamino Group: Reaction with methylamine.
- Esterification: Final step involving tert-butyl chloroformate to yield the desired compound.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Thiazole derivatives, including this compound, have been noted for their antimicrobial properties. Studies indicate that modifications in the thiazole structure can enhance antibacterial and antifungal activities. The presence of the dimethylamino group is believed to increase membrane permeability, enhancing its efficacy against microbial strains .
2. Anticancer Potential
Recent research highlights the compound's potential as an anticancer agent. For instance, thiazole derivatives have been shown to inhibit specific cancer cell lines by interfering with mitotic processes. The compound's mechanism may involve disrupting microtubule dynamics or inhibiting key enzymes involved in cell division .
Case Study Example:
In a study focusing on centrosome amplification in cancer cells, compounds similar to this compound demonstrated significant inhibition of HSET (KIFC1), a protein crucial for centrosome clustering during mitosis. This inhibition led to increased multipolar spindle formation and subsequent cell death in cancerous cells .
3. Anti-inflammatory Effects
Thiazole derivatives have also shown promise in modulating inflammatory responses. In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The thiazole ring can engage with enzymes critical for cellular processes, inhibiting their activity.
- Receptor Binding: The dimethylamino group may enhance binding affinity to specific receptors involved in signaling pathways related to growth and proliferation.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other thiazole derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Tert-butyl 2-(methylamino)thiazole-5-carboxylate | Antimicrobial, anticancer | Similar structure; lacks dimethylaminomethylene group |
| 2-Aminothiazole | Antimicrobial, anticancer | Well-studied; broad spectrum activity |
| Thiazole-4-carboxylate | Organic synthesis | Used primarily in synthetic applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via carbamate formation using tert-butyl chloroformate and a thiazole-5-amine precursor. Key steps include:
- Reacting 2-amino-1,3-thiazole-5-carboxylic acid derivatives with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions.
- Using triethylamine (TEA) as a base to deprotonate the amine and facilitate carbamate bond formation .
- Reaction temperatures are typically maintained at 0–25°C to avoid side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks for the tert-butyl group appear as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The thiazole ring protons resonate between 7.0–8.5 ppm, while the dimethylamino-methylene group shows signals at ~3.0 ppm (N–CH3) and ~8.1 ppm (CH=N) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 298.15 for C12H20N3O2S) .
- FT-IR : Stretching vibrations for C=O (carboxylate, ~1700 cm⁻¹) and C=N (thiazole, ~1640 cm⁻¹) validate functional groups .
Q. What are the common chemical modifications of the thiazole ring in this compound?
- Methodological Answer :
- Nucleophilic substitution : The 2-position [(dimethylamino)methylene]amino group can be replaced with amines or alkoxides in DMF at 60–80°C .
- Oxidation/Reduction : The thiazole sulfur can be oxidized to sulfoxide using m-CPBA, while the carboxylate group is resistant to NaBH4/LiAlH4 under standard conditions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-donating dimethylamino group enhances electrophilic substitution at the thiazole 4-position. For Suzuki-Miyaura coupling, the 5-carboxylate tert-butyl ester acts as a directing group, enabling regioselective functionalization .
- Computational studies (DFT) suggest that substituents alter HOMO/LUMO distributions, affecting catalytic turnover in Pd-mediated reactions .
Q. What strategies improve the compound's solubility for in vitro bioactivity assays?
- Methodological Answer :
- Derivatization : Replace the tert-butyl group with a water-soluble moiety (e.g., PEG-linked carboxylate) .
- Co-solvent systems : Use DMSO (≤5% v/v) in PBS or cell media to maintain solubility without cytotoxicity .
Q. How can structural analogs be designed to enhance kinase inhibition selectivity?
- Methodological Answer :
- SAR Analysis : Modify the dimethylamino-methylene group to introduce H-bond donors (e.g., –NH2) for targeting kinase ATP-binding pockets.
- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with CDK9 or EGFR kinases. Analogues with bulkier substituents at the thiazole 4-position show improved selectivity in preliminary studies .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer :
- Standardize assay conditions : Use identical cell passage numbers, incubation times (e.g., 48–72 hours), and controls (e.g., doxorubicin) .
- Metabolic interference check : Test for thiazole ring reduction by cellular enzymes (e.g., via LC-MS metabolite profiling) .
Q. What computational tools validate the compound's proposed mechanism of action in enzyme inhibition?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model binding stability with target enzymes (e.g., proteases).
- Free Energy Perturbation (FEP) : Quantify energy changes upon substituting key functional groups to optimize binding affinity .
Tables
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 298.15 g/mol (C12H20N3O2S) | |
| CAS Number | 934570-60-2 (analog) | |
| Key NMR Signals (1H) | δ 1.4 (tert-butyl), 8.1 (CH=N) | |
| Recommended Solvent (assay) | DMSO/PBS (5% v/v) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
